molecular formula C11H16N2O3 B13805712 N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide

N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide

Cat. No.: B13805712
M. Wt: 224.26 g/mol
InChI Key: GBHIDJIAJHBXJU-UHFFFAOYSA-N
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Description

N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide is an acetamide derivative characterized by a 2,6-dihydroxybenzyl group attached to an ethylamino backbone.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

N-[2-[(2,6-dihydroxyphenyl)methylamino]ethyl]acetamide

InChI

InChI=1S/C11H16N2O3/c1-8(14)13-6-5-12-7-9-10(15)3-2-4-11(9)16/h2-4,12,15-16H,5-7H2,1H3,(H,13,14)

InChI Key

GBHIDJIAJHBXJU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNCC1=C(C=CC=C1O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide typically involves the reaction of 2,6-dihydroxybenzylamine with ethyl acetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sodium ethoxide, to facilitate the formation of the acetamide group. The reaction mixture is heated to a specific temperature, usually around 70°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors equipped with temperature and pressure control systems. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzyl Rings

(a) N-[2-({2,6-Dimethoxy-4-[(2-methyl-3-biphenylyl)methoxy]benzyl}amino)ethyl]acetamide ()
  • Structure : Features 2,6-dimethoxy and biphenylyl-methoxy groups instead of dihydroxy substituents.
  • This may lower aqueous solubility but enhance lipid membrane permeability.
  • Applications : Likely designed for enhanced bioavailability in hydrophobic environments, contrasting with the target compound’s hydrophilic profile .
(b) N-(2,6-Dimethylphenyl)-2-[ethyl(methyl)amino]acetamide ()
  • Structure: Contains 2,6-dimethylphenyl and ethyl(methyl)amino groups.
  • Key Properties: Molecular Weight: 220.31 g/mol XLogP3: 1.9 (indicative of moderate lipophilicity) Hydrogen-Bonding: Limited to one donor (NH) and two acceptors (O, N), contrasting with the target compound’s two hydroxyl donors.
  • Applications : The dimethyl and ethyl(methyl) groups suggest applications in pharmaceuticals requiring prolonged half-life due to increased lipophilicity .

Pharmacokinetic and Physicochemical Properties

(a) 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide ()
  • Structure: Diethylamino and 2,6-dimethylphenyl substituents.
  • Key Data :
    • Molecular Weight: 234.34 g/mol
    • pKa: 7.93 (slightly basic, influencing ionization at physiological pH)
  • The target compound’s dihydroxybenzyl group may instead favor interactions with polar residues .
(b) N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide ()
  • Structure : Diphenylacetamide core with 2,6-dimethylphenyl.
  • Crystal Structure : Dihedral angles between aromatic rings (82.59°) and intermolecular N–H···O hydrogen bonding suggest stable packing, influencing solubility and crystallization behavior.
(a) Chloro-Substituted Acetamides in Pesticides ()
  • Examples :
    • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
    • Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide)
  • Impact : Chlorine atoms increase electronegativity and environmental persistence. The target compound lacks halogens, suggesting lower toxicity but reduced pesticidal activity .
(b) 2-Cyano-N-[(methylamino)carbonyl]acetamide ()
  • Structure: Cyano and methylaminocarbonyl groups.
  • Toxicity: Limited data available, highlighting a gap compared to well-studied pharmaceutical analogs.
  • Electronic Effects: The cyano group withdraws electrons, altering reactivity compared to the target compound’s electron-donating hydroxyl groups .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3/pKa Applications
N-{2-[(2,6-Dihydroxybenzyl)amino]ethyl}acetamide C₁₁H₁₆N₂O₃ ~224.26 (calculated) 2,6-dihydroxybenzyl Not available Pharmaceutical (hypothetical)
N-[2-({2,6-Dimethoxy...}ethyl)acetamide () C₂₆H₃₀N₂O₅ ~462.53 (calculated) 2,6-dimethoxy, biphenylyl Not available Drug delivery
N-(2,6-Dimethylphenyl)-2-[ethyl(methyl)amino]acetamide () C₁₃H₂₀N₂O 220.31 2,6-dimethyl, ethyl(methyl) XLogP3 = 1.9 Pharmaceuticals
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide () C₁₄H₂₂N₂O 234.34 Diethylamino, 2,6-dimethyl pKa = 7.93 Anesthetic/analgesic

Table 2: Functional Group Impact

Group Effect on Solubility Effect on Binding Affinity Example Compound
2,6-Dihydroxybenzyl ↑ Aqueous solubility ↑ Hydrogen bonding Target compound
2,6-Dimethoxybenzyl ↓ Solubility ↓ Polar interactions compound
Chloro (Cl) ↓ Solubility ↑ Electrophilicity Alachlor ()
Cyano (CN) ↓ Solubility Alters electronic density 2-Cyanoacetamide ()

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